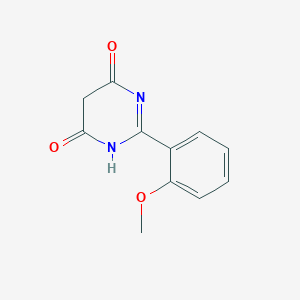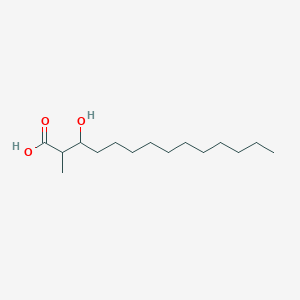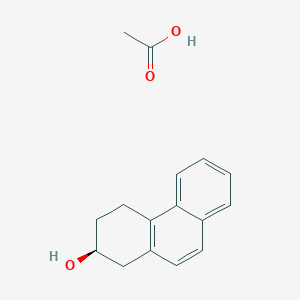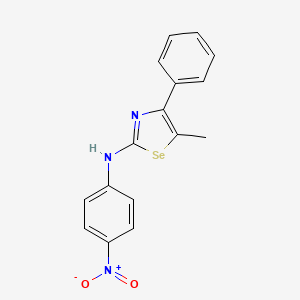
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is a heterocyclic compound containing selenium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the structure adds unique properties that can be exploited for different scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine typically involves the reaction of 4-nitroaniline with 5-methyl-4-phenyl-1,3-selenazole-2-thiol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the selenazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 5-Methyl-N-(4-aminophenyl)-4-phenyl-1,3-selenazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex selenium-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying selenium biochemistry.
Medicine: Explored for its anticancer and antimicrobial properties due to the presence of selenium and the nitrophenyl group.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine involves its interaction with biological molecules. The selenium atom can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-N-(4-nitrophenyl) thiophene-2-carboxamide
- 3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Uniqueness
5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
63232-07-5 |
|---|---|
Molecular Formula |
C16H13N3O2Se |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
5-methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C16H13N3O2Se/c1-11-15(12-5-3-2-4-6-12)18-16(22-11)17-13-7-9-14(10-8-13)19(20)21/h2-10H,1H3,(H,17,18) |
InChI Key |
PCAUSUBMVJSUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C([Se]1)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


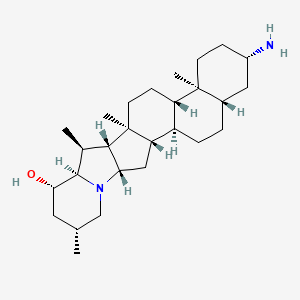
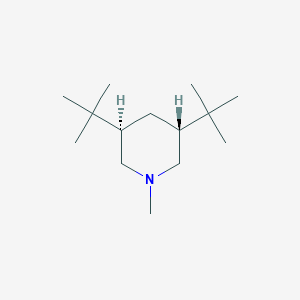

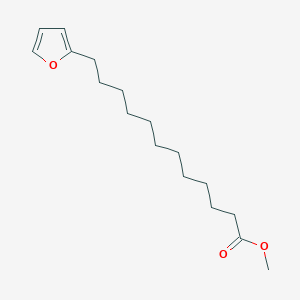
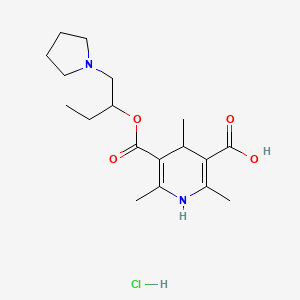

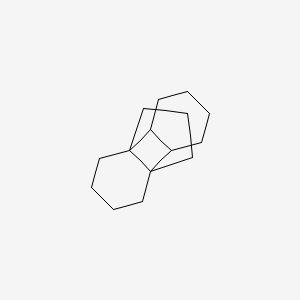
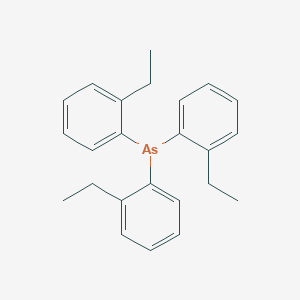
![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)

